REACTION_CXSMILES
|
[OH-].[Na+].Br[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][Br:9].[C:10](=[O:13])([SH:12])[CH3:11]>C1COCC1>[C:10](=[O:13])([S:12][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][Br:9])[CH3:11] |f:0.1|
|
Name
|
|
Quantity
|
21.75 g
|
Type
|
reactant
|
Smiles
|
BrCCCCCBr
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
C(C)(S)=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at rt overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
It was quenched
|
Type
|
ADDITION
|
Details
|
by adding Et2O (20 mL)
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through a pad of celite
|
Type
|
WASH
|
Details
|
rinsed with Et2O
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
to afford crude product, which
|
Type
|
CUSTOM
|
Details
|
was used in the next reaction without further purification
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |